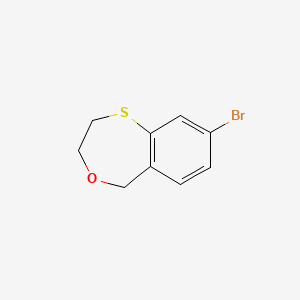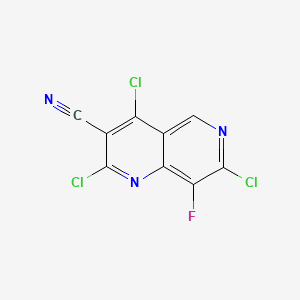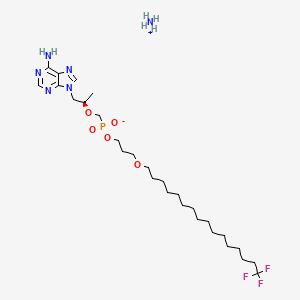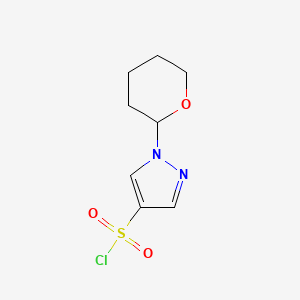
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tetrahydropyranyl group attached to the pyrazole ring, along with a sulfonyl chloride functional group. It is used as an intermediate in the synthesis of various biologically active compounds and has applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced by reacting the pyrazole with tetrahydropyranyl chloride in the presence of a base, such as triethylamine.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the tetrahydropyranyl-pyrazole intermediate with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
Industrial production of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Pyrazole Derivatives: Formed through oxidation or reduction of the pyrazole ring.
科学的研究の応用
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways and disease mechanisms.
Industrial Applications: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein and interfering with its function. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the protein, leading to irreversible inhibition. The tetrahydropyranyl group may enhance the compound’s stability and bioavailability.
類似化合物との比較
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride can be compared with other pyrazole derivatives, such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the sulfonyl chloride group and has different reactivity and applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group instead of sulfonyl chloride, used in Suzuki coupling reactions.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Similar to the previous compound but with the boronic acid group at a different position.
The uniqueness of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and enables the formation of a wide range of derivatives through nucleophilic substitution reactions.
特性
分子式 |
C8H11ClN2O3S |
|---|---|
分子量 |
250.70 g/mol |
IUPAC名 |
1-(oxan-2-yl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O3S/c9-15(12,13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8H,1-4H2 |
InChIキー |
FRKVVEXTOOSBMK-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C=C(C=N2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)

![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
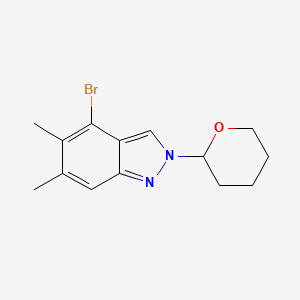
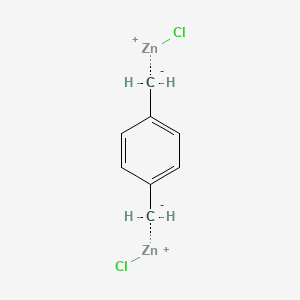
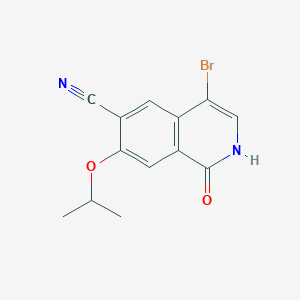
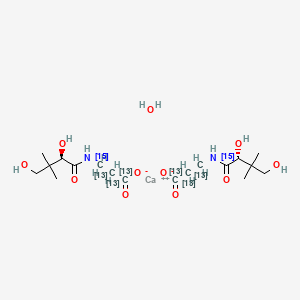

![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
